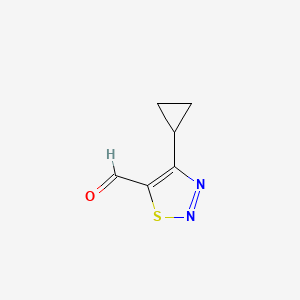
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is an organic compound with the molecular formula C6H6N2OS.
Preparation Methods
The synthesis of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by oxidation to form the desired thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes, leading to its observed antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde can be compared with other similar compounds, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar structural features but differs in its functional groups and specific applications.
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: Another related compound with distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-cyclopropylthiadiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-6(4-1-2-4)7-8-10-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDZMDFYZRPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)
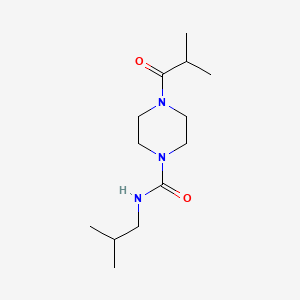
![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
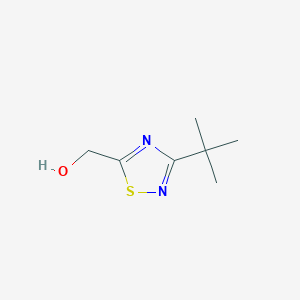
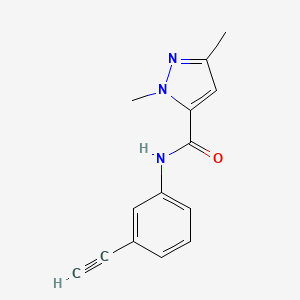
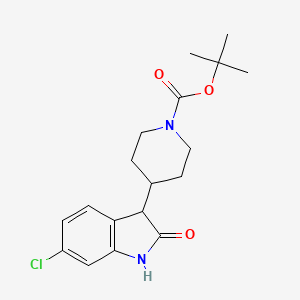
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)


